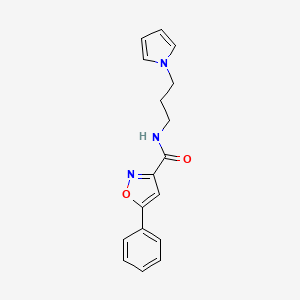

N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide

Description

N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule featuring a phenyl-substituted isoxazole core linked to a pyrrole-containing alkylamide chain. The pyrrol-1-ylpropyl side chain introduces lipophilicity, which may influence membrane permeability and target engagement.

Properties

IUPAC Name |

5-phenyl-N-(3-pyrrol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-17(18-9-6-12-20-10-4-5-11-20)15-13-16(22-19-15)14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJAMYQHDGTPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

Coupling Reactions: The final step involves coupling the pyrrole and isoxazole derivatives through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Biology: The compound can be used as a probe to study biological pathways and interactions.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Industry: It can be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isoxazole and Pyrazole Carboxamides

*Inferred from similar carboxamide syntheses in and .

Key Differences and Implications

(a) Heterocyclic Core and Bioactivity

- Isoxazole vs. Pyrazole : Isoxazole derivatives (e.g., ML327 and the target compound) exhibit MET induction in epithelial cancers, while pyrazole carboxamides (e.g., 3a–3p) are associated with kinase inhibition or enzyme modulation . The oxygen atom in isoxazole may enhance polarity compared to pyrazole, influencing solubility and target selectivity.

(b) Substituent Effects

- Pyrrol vs. Hydroxynicotinamido : The target compound’s pyrrol group increases lipophilicity compared to ML327’s hydroxynicotinamido moiety, which contains a polar hydroxypyridine ring. This difference may alter pharmacokinetics (e.g., half-life or tissue distribution) .

- Chloro/Cyano Groups: Pyrazole derivatives (e.g., 3a–3p) with electron-withdrawing groups (Cl, CN) show higher melting points (133–183°C) , suggesting stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound’s pyrrol-propyl chain.

Contrast with Perfluorinated Compounds

Unlike perfluorinated amides (e.g., N-[3-(perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride in ), the target compound lacks fluorine atoms. This absence reduces environmental persistence and bioaccumulation risks but may decrease metabolic stability in vivo .

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a pyrrole ring, an isoxazole moiety, and a carboxamide functional group. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent amide coupling.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against Hepatitis C Virus (HCV). In vitro assays demonstrated that this compound inhibits HCV replication with effective concentrations (EC50) ranging from 5 to 8 μM. Notably, it exhibited a selectivity index of 23 against HCV genotype 1b, indicating a promising therapeutic profile against this viral infection .

The mechanism by which this compound exerts its antiviral effects involves the suppression of cyclooxygenase-2 (COX-2) expression, which is often upregulated during viral infections. In a luciferase reporter assay, the compound demonstrated an IC50 value of 3.2 μM for COX-2 promoter activity, suggesting that it may act by modulating inflammatory pathways associated with viral replication .

In Vitro Studies

A significant study evaluated the biological activity of various pyrazole derivatives, including this compound. The results indicated that modifications in the structure could enhance antiviral potency. For instance, compounds with different substituents on the phenyl ring were tested for their efficacy against HCV, revealing that specific substitutions could lead to improved activity .

Structure-Activity Relationship (SAR)

The SAR analysis showed that the presence of the pyrrole and isoxazole rings is crucial for maintaining biological activity. Modifications in these regions led to variations in potency and selectivity against HCV. A comparative analysis of similar compounds revealed that those retaining both functional groups tended to exhibit higher antiviral activity .

Data Summary

| Compound Name | EC50 (μM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| This compound | 5 - 8 | 23 | Inhibition of COX-2 expression |

| Analog 1 | 6.7 | 20 | COX-2 suppression |

| Analog 2 | 4.5 | 25 | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.